molecular formula C21H24N2O5S B2891117 (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide CAS No. 514808-63-0

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No.: B2891117
CAS No.: 514808-63-0
M. Wt: 416.49
InChI Key: HPIONPSSTKLGMS-WUXMJOGZSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated amide characterized by a conjugated enamide backbone. Its structure features a 3,4-dimethoxyphenyl group at the β-position and a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent at the amide nitrogen (Figure 1). The stereochemistry of the double bond (2E configuration) ensures planar rigidity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-19-11-5-16(15-20(19)28-2)6-12-21(24)22-17-7-9-18(10-8-17)29(25,26)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIONPSSTKLGMS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, also known by its CAS number 2097941-30-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25N3O4
  • Molecular Weight : 383.4 g/mol
  • Structure : The compound features a propenamide backbone with a dimethoxyphenyl group and a pyrrolidinylsulfonyl group, which contribute to its biological properties.

Research indicates that the compound may exhibit several mechanisms of action, particularly in the context of inhibiting various biological pathways:

  • Inhibition of Type III Secretion Systems (T3SS) : Preliminary studies suggest that compounds similar to this compound can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition could lead to decreased pathogenicity and enhanced therapeutic effects against bacterial infections .
  • Antiproliferative Effects : Some studies have shown that related compounds exhibit antiproliferative activity against cancer cell lines. For instance, the presence of the dimethoxyphenyl group is linked to increased cytotoxicity in various cancer models .

Biological Activity Data Table

Biological Activity Effect Reference
Inhibition of T3SSDecreased secretion in E. coli
Antiproliferative ActivityCytotoxic effects on cancer cells
Anti-inflammatory PotentialModulation of inflammatory pathways

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on T3SS Inhibition : A study utilized a reporter assay to assess the inhibition of T3SS-mediated secretion in E. coli. Compounds similar to the target compound showed significant inhibition at concentrations around 50 µM, suggesting that structural modifications could enhance efficacy .
  • Anticancer Activity Assessment : In vitro assays demonstrated that derivatives with similar functional groups exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
  • Inflammatory Response Modulation : Another research highlighted the potential anti-inflammatory effects of related compounds, showing reduced levels of pro-inflammatory cytokines in cell models treated with these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide with structurally related enamide derivatives documented in the evidence.

Compound Name / CAS Key Structural Features Molecular Formula Molar Mass (g/mol) Notable Differences vs. Target Compound Hypothesized Impact on Bioactivity References
Target Compound 3,4-dimethoxyphenyl; 4-(pyrrolidin-1-ylsulfonyl)phenyl Not explicitly provided
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide / 349642-96-2 Phenyl at β-position; indole-sulfonyl group C23H20N2O3S 404.48 Indole vs. pyrrolidine sulfonyl; absence of methoxy Reduced polarity; altered target selectivity
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide / DB07350 Hydroxamic acid (N-hydroxy); phenylacetyl-pyrrole C17H17N3O3 311.34 Hydroxamic acid vs. amide; pyrrole core Enhanced metal-binding (e.g., HDAC inhibition)
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide / 477870-59-0 Chloro-fluorobenzyloxy; dimethylaminopropyl chain C21H24ClFN2O2 390.88 Alkylamine side chain; halogenated aryl group Increased lipophilicity; CNS penetration potential
N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide / 329777-61-9 Chloro-fluorophenyl; isobutyl-substituted phenyl C19H19ClFNO 331.81 Bulky isobutyl group; halogenated aniline Steric hindrance; altered receptor binding

Structural and Functional Insights:

Sulfonamide Variations: The target compound’s pyrrolidinylsulfonyl group (pKa ~13.08 predicted ) differs from the indole-sulfonyl group in CAS 349642-96-2. In contrast, non-sulfonylated enamide analogs (e.g., DB07350) lack the sulfonamide’s polar contribution, which could reduce solubility and limit bioavailability .

Aryl Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating substituents, which may enhance π-π stacking interactions in hydrophobic binding sites. This contrasts with halogenated aryl groups (e.g., in CAS 477870-59-0), where electron-withdrawing effects could polarize the aromatic ring, altering binding kinetics .

Side Chain Modifications: The dimethylaminopropyl chain in CAS 477870-59-0 introduces a basic tertiary amine, enabling salt formation and pH-dependent solubility—a feature absent in the target compound. This modification could influence tissue distribution and elimination pathways .

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